molecular formula C23H25N7OS B2829506 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1021094-76-7

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2829506
CAS No.: 1021094-76-7
M. Wt: 447.56
InChI Key: VVJFXKQHDBVJHX-UHFFFAOYSA-N
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Description

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a 4-phenylpiperazine moiety. The N-ethylacetamide side chain at position 1 of the pyrazolo-pyrimidine ring is further modified with a thiophen-2-yl group. The thiophene substituent may enhance solubility compared to purely aromatic groups, while the ethyl linker could influence conformational flexibility.

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7OS/c31-21(15-19-7-4-14-32-19)24-8-9-30-23-20(16-27-30)22(25-17-26-23)29-12-10-28(11-13-29)18-5-2-1-3-6-18/h1-7,14,16-17H,8-13,15H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJFXKQHDBVJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the individual components:

    Phenylpiperazine: This can be synthesized through the reaction of phenylhydrazine with piperazine under controlled conditions.

    Pyrazolopyrimidine Core: This core structure is often synthesized via cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis.

The final step involves coupling these components through a series of condensation and substitution reactions, often under anhydrous conditions and in the presence of catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the pyrazolopyrimidine core.

    Substitution: Various substituted derivatives of the phenylpiperazine moiety.

Scientific Research Applications

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, while the pyrazolopyrimidine core may inhibit certain kinases. The thiophene ring can enhance the compound’s binding affinity and specificity through π-π interactions and hydrophobic effects.

Comparison with Similar Compounds

2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (Z223-1605)

This compound (Z223-1605) shares the pyrazolo[3,4-d]pyrimidine core and 4-phenylpiperazine substitution but differs in the acetamide substituent, which features a 2-(trifluoromethyl)phenyl group instead of the thiophen-2-yl moiety. Key comparisons include:

  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing lipophilicity (logP ≈ 3.8) compared to the electron-rich thiophene (estimated logP ≈ 2.5 for the target compound).
  • Solubility : Z223-1605 exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) due to the trifluoromethyl group’s hydrophobicity, whereas the thiophene in the target compound may improve solubility via sulfur’s polarizability .
  • Synthetic Routes : Both compounds utilize N-alkylation of pyrazolo-pyrimidine intermediates, but Z223-1605 employs 2-(trifluoromethyl)phenyl chloroacetamide, whereas the target compound uses 2-(thiophen-2-yl)acetamide derivatives .

N-Substituted Derivatives from 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Compounds synthesized in feature a 4-methoxyphenyl group on the pyrazolo-pyrimidine core and diverse N-substituents (e.g., 4-chlorobenzyl, arylpiperazine). Key distinctions:

  • Core Modifications: The 4-methoxyphenyl group in these derivatives may reduce metabolic stability compared to the 4-phenylpiperazine in the target compound, which is known to enhance CNS penetration.

Comparative Data Table

Compound Name Core Structure Substituents (R-group) Molecular Weight (g/mol) logP Solubility (mg/mL)
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (Target) Pyrazolo[3,4-d]pyrimidine Thiophen-2-yl ethylacetamide ~496.6 (calculated) ~2.5 Not reported
Z223-1605 Pyrazolo[3,4-d]pyrimidine 2-(Trifluoromethyl)phenyl acetamide 541.5 3.8 0.12 (pH 7.4)
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives () Pyrazolo[3,4-d]pyrimidinone Varied (e.g., 4-chlorobenzyl) ~350–450 1.5–4 Not reported

Research Implications

  • Optimization : Replacing the trifluoromethyl group in Z223-1605 with thiophene could reduce off-target binding while maintaining potency, as thiophene’s π-π stacking may enhance selectivity .

Notes on Evidence Utilization

  • provides foundational synthetic methodologies but lacks physicochemical or biological data.
  • offers critical insights into Z223-1605’s properties, enabling direct comparisons with the target compound.
  • Gaps in solubility and bioactivity data for the target compound highlight the need for experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Step 1 : Coupling 4-phenylpiperazine with a pyrazolo[3,4-d]pyrimidine precursor under reflux conditions using a polar aprotic solvent (e.g., DMF or DMSO) .
  • Step 2 : Introducing the thiophen-2-yl acetamide group via nucleophilic substitution or acylation reactions, often requiring bases like triethylamine to neutralize byproducts .
  • Monitoring : Reaction progress is tracked using TLC or HPLC, with purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify proton environments and carbon backbone .
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives like this compound?

  • Methodological Answer : The pyrazolo[3,4-d]pyrimidine core mimics purine bases, enabling interactions with kinases, ATP-binding enzymes, or nucleic acid-binding proteins. Specific targets can be identified via:

  • Kinase inhibition assays (e.g., ELISA-based screening) .
  • Molecular docking studies using software like AutoDock to predict binding affinities .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step of the thiophen-2-yl acetamide group?

  • Methodological Answer :

  • Solvent selection : Use DCM or THF to enhance solubility of intermediates .
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions .
  • Yield improvements : Pilot reactions scaled via DoE (Design of Experiments) to identify optimal molar ratios .

Q. What strategies resolve contradictions in reported biological activities (e.g., kinase vs. non-kinase targets)?

  • Methodological Answer :

  • Off-target profiling : Use proteome-wide affinity chromatography or phage display libraries .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to map downstream effects .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. thiophene) to isolate structure-activity relationships (SAR) .

Q. How does the 4-phenylpiperazine moiety influence pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : LogP calculations (e.g., via ChemAxon) show increased membrane permeability .
  • Metabolic stability : Assess hepatic microsome clearance rates in vitro .
  • CYP450 interactions : Screen against cytochrome isoforms (e.g., CYP3A4) using fluorometric assays .

Key Research Challenges

  • Stereochemical complexity : The ethyl-thiophene linker may introduce conformational isomers; resolved via chiral HPLC .
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .

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